molecular formula C26H20F2N4O3S2 B6515252 N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 931743-99-6

N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B6515252
CAS No.: 931743-99-6
M. Wt: 538.6 g/mol
InChI Key: OHPJXADCALIBAT-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0²,⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a heterocyclic organic compound featuring a tricyclic core (pyrimido[5,4-c][2,1]benzothiazin) substituted with fluorinated benzyl groups. The molecule includes two key substituents:

  • A 4-fluorophenylmethyl group on the acetamide nitrogen.
  • A 3-fluorophenylmethyl group on the tricyclic sulfur-containing ring.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F2N4O3S2/c27-19-10-8-17(9-11-19)13-29-24(33)16-36-26-30-14-23-25(31-26)21-6-1-2-7-22(21)32(37(23,34)35)15-18-4-3-5-20(28)12-18/h1-12,14H,13,15-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPJXADCALIBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC(=CC=C4)F)SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS Number: 931743-99-6) is a complex organic compound with potential biological activity. This article reviews its biological properties based on available literature and data.

The molecular formula of the compound is C26H20F2N4O3S2C_{26}H_{20}F_{2}N_{4}O_{3}S_{2} with a molecular weight of 538.6 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its anticancer potential. Preliminary studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • In Vitro Studies : The compound was tested against a panel of human tumor cell lines following the National Cancer Institute (NCI) protocols. It demonstrated notable antitumor activity with mean GI50 (the concentration required to inhibit cell growth by 50%) values indicating efficacy across multiple cancer types:
    • Mean GI50 : 15.72 μM
    • TGI (Total Growth Inhibition) : 50.68 μM
    The compound showed particularly strong activity against:
    • Non-small cell lung cancer (HOP-62)
    • CNS cancer (SF-539)
    • Ovarian cancer (OVCAR-8)
    • Prostate cancer (DU-145)
    These findings suggest that the compound could serve as a lead for further development in cancer therapeutics .
  • Mechanism of Action : Although specific mechanisms are still under investigation, the structural features of the compound suggest potential interactions with cellular pathways involved in apoptosis and cell cycle regulation.

Structure-Activity Relationship (SAR)

The structure of N-[(4-fluorophenyl)methyl]-2-{...} plays a critical role in its biological activity. The presence of fluorinated phenyl groups and a thiazole derivative backbone may enhance its binding affinity to target proteins involved in tumor growth and proliferation .

Data Table: Biological Activity Summary

Cell Line GI50 (μM) TGI (μM) Notes
HOP-62 (Lung)15.7250.68Significant inhibition
SF-539 (CNS)49.97N/AHigh sensitivity
OVCAR-8 (Ovarian)27.71N/AModerate inhibition
DU-145 (Prostate)44.35N/ANotable cytotoxicity

Case Studies

Several case studies have documented the effects of similar compounds on cancer cell lines:

  • A study reported that derivatives with similar structural motifs exhibited promising anticancer activities and were selected for further pharmacological evaluation based on their cytotoxic profiles .
  • Another investigation highlighted the importance of functional group modifications in enhancing therapeutic efficacy against specific types of tumors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of thioacetamide derivatives with a shared tricyclic core but variable substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituent 1 (R1) Substituent 2 (R2) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-fluorophenylmethyl 3-fluorophenylmethyl C₂₈H₂₂F₂N₄O₃S₂ 564.6 Dual fluorine substitution at R1 and R2 positions.
N-(4-chlorophenyl)-2-({9-[(3-fluorophenyl)methyl]-...} () 4-chlorophenyl 3-fluorophenylmethyl C₂₅H₁₈ClFN₄O₃S₂ 540.0 Chlorine at R1 instead of fluorine; reduced electronegativity.
N-(4-chlorophenyl)-2-({9-[(4-fluorophenyl)methyl]-...} () 4-chlorophenyl 4-fluorophenylmethyl C₂₅H₁₈ClFN₄O₃S₂ 540.0 Fluorine at para position on R2; altered steric effects.
2-({9-[(4-fluorophenyl)methyl]-...}-N-[(4-methylphenyl)methyl]acetamide () 4-methylphenylmethyl 4-fluorophenylmethyl C₂₇H₂₃FN₄O₃S₂ 534.6 Methyl group at R1; increased hydrophobicity.

Substituent Impact :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius enhance hydrogen bonding and reduce metabolic degradation compared to chlorine .
  • Positional Isomerism : The 3-fluorophenyl group (meta) in the target compound may offer distinct steric and electronic interactions compared to para-substituted analogs, influencing receptor binding .

Key Observations :

  • Fluorine Position Matters : Meta-fluoro substitution (as in the target compound) may optimize receptor binding compared to para-fluoro, as seen in vs. 6 .
  • Chlorophenyl vs. Fluorophenyl : Chlorine analogs () show stronger enzymatic inhibition but poorer solubility, while fluorine improves pharmacokinetics .

Challenges :

  • Regioselectivity : Controlling the position of fluorine substitution during synthesis requires precise conditions .
  • Yield Optimization : Multi-step reactions often result in low overall yields (~10–15% for similar compounds) .

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